molecular formula C9H12INSe B15162864 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide CAS No. 180626-73-7

2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide

Cat. No.: B15162864
CAS No.: 180626-73-7
M. Wt: 340.07 g/mol
InChI Key: UOKTVYRJAAWTGF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide typically involves the reaction of a selenenyl halide with a dimethylamino-substituted benzene derivative. One common method includes the reaction of benzeneselenenyl chloride with N,N-dimethylaniline in the presence of a suitable base to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation and decomposition of the sensitive selenium-containing intermediates .

Chemical Reactions Analysis

2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and proteins, potentially leading to antioxidant effects and other biological activities .

Comparison with Similar Compounds

Similar compounds to 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide include other organoselenium compounds such as:

  • Benzeneselenenyl chloride
  • Benzeneselenenyl bromide
  • 2-[(Dimethylamino)methyl]benzene-1-selenenyl fluoride

These compounds share the selenium-benzene core structure but differ in the halide substituent. The iodide variant is unique due to the larger atomic radius and lower electronegativity of iodine compared to chlorine, bromine, and fluorine, which can influence its reactivity and applications .

Properties

CAS No.

180626-73-7

Molecular Formula

C9H12INSe

Molecular Weight

340.07 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]phenyl] selenohypoiodite

InChI

InChI=1S/C9H12INSe/c1-11(2)7-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3

InChI Key

UOKTVYRJAAWTGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[Se]I

Origin of Product

United States

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